molecular formula C21H22FN3O3 B2804508 3-(4-fluorophenyl)-N-[(furan-2-yl)methyl]-1-methyl-N-(oxan-4-yl)-1H-pyrazole-5-carboxamide CAS No. 1795298-06-4

3-(4-fluorophenyl)-N-[(furan-2-yl)methyl]-1-methyl-N-(oxan-4-yl)-1H-pyrazole-5-carboxamide

Cat. No.: B2804508
CAS No.: 1795298-06-4
M. Wt: 383.423
InChI Key: VEQNZHUHKVPHLE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-Fluorophenyl)-N-[(furan-2-yl)methyl]-1-methyl-N-(oxan-4-yl)-1H-pyrazole-5-carboxamide ( 1795298-06-4) is a high-purity, synthetically versatile small molecule supplied for advanced chemical and pharmacological research. With a molecular formula of C 21 H 22 FN 3 O 3 and a molecular weight of 383.42 g/mol , this compound belongs to the pyrazole chemical class, a scaffold renowned for its wide spectrum of biological activities . The core pyrazole structure is a five-membered heterocycle known to be a key pharmacophore in medicinal chemistry, contributing to significant research value . The specific structure of this compound, which incorporates fluorophenyl, furanylmethyl, and oxanyl (tetrahydropyran) substituents, makes it a valuable intermediate or reference standard in drug discovery projects. Researchers are particularly interested in pyrazole derivatives for their potential as anticancer agents. For instance, structurally related 3-(4-fluorophenyl)-1H-pyrazole derivatives have demonstrated promising activity as androgen receptor antagonists, showing potent antiproliferative effects against prostate cancer cell lines such as LNCaP . Furthermore, related compounds featuring a 3-(furan-2-yl)pyrazole core have been synthesized and investigated for their potent cytotoxic effects against lung carcinoma (A549) cell lines, underscoring the therapeutic potential of this chemical class in oncology research . Beyond oncology, the pyrazole nucleus is a established scaffold in the development of anti-inflammatory agents, with several pyrazole-based drugs having reached clinical use . This product is offered with guaranteed purity and stability for research applications. It is supplied in various quantities to meet your specific research needs . This chemical is strictly for research purposes and is labeled "For Research Use Only." It is not intended for diagnostic or therapeutic applications in humans or animals. Handle with care, referring to the material safety data sheet (MSDS) for safe laboratory practices.

Properties

IUPAC Name

5-(4-fluorophenyl)-N-(furan-2-ylmethyl)-2-methyl-N-(oxan-4-yl)pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22FN3O3/c1-24-20(13-19(23-24)15-4-6-16(22)7-5-15)21(26)25(14-18-3-2-10-28-18)17-8-11-27-12-9-17/h2-7,10,13,17H,8-9,11-12,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEQNZHUHKVPHLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C2=CC=C(C=C2)F)C(=O)N(CC3=CC=CO3)C4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-fluorophenyl)-N-[(furan-2-yl)methyl]-1-methyl-N-(oxan-4-yl)-1H-pyrazole-5-carboxamide typically involves multiple steps:

    Formation of the Pyrazole Core: The pyrazole core can be synthesized through the reaction of hydrazine with a 1,3-diketone.

    Substitution Reactions:

    Amide Formation: The carboxamide group is introduced via an amide coupling reaction, often using reagents like carbodiimides.

    Furan-2-yl Methylation: The furan-2-yl group is introduced through a Friedel-Crafts alkylation reaction.

    Oxan-4-yl Substitution: The oxan-4-yl group is typically introduced through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of high-throughput screening to identify optimal catalysts and solvents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan and pyrazole rings.

    Reduction: Reduction reactions can occur at the carbonyl group of the carboxamide.

    Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used for substitution reactions.

Major Products

    Oxidation: Products include oxidized derivatives of the furan and pyrazole rings.

    Reduction: Reduced forms of the carboxamide group.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

    Synthetic Intermediates: Used as intermediates in the synthesis of more complex organic molecules.

    Catalysis: Potential use in catalytic reactions due to its unique structure.

Biology

    Enzyme Inhibition: Potential inhibitor of specific enzymes due to its structural similarity to natural substrates.

    Receptor Binding: May bind to specific receptors in biological systems, influencing various biochemical pathways.

Medicine

    Drug Development: Potential lead compound for the development of new pharmaceuticals.

    Therapeutic Agents: Possible use as a therapeutic agent for various diseases.

Industry

    Material Science:

    Agriculture: Possible use as a pesticide or herbicide due to its bioactive properties.

Mechanism of Action

The mechanism of action of 3-(4-fluorophenyl)-N-[(furan-2-yl)methyl]-1-methyl-N-(oxan-4-yl)-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by mimicking or inhibiting the natural substrates of these targets, thereby influencing various biochemical pathways.

Comparison with Similar Compounds

Research Findings and Hypotheses

  • However, the bis-amide groups in the target compound may divert binding preferences from CB1/CB2 receptors to other targets like serotonin or dopamine receptors .
  • Metabolic Stability : The tetrahydropyran (oxan-4-yl) group could reduce oxidative metabolism compared to furan, which is prone to cytochrome P450-mediated degradation .
  • Agrochemical vs. Pharmaceutical Use : While trifluoromethyl-pyrazoles (e.g., ) are leveraged in agrochemicals for their stability, the target compound’s fluorophenyl and heterocyclic amides align more with pharmaceutical design principles .

Biological Activity

3-(4-fluorophenyl)-N-[(furan-2-yl)methyl]-1-methyl-N-(oxan-4-yl)-1H-pyrazole-5-carboxamide is a synthetic compound belonging to the pyrazole class, which has garnered attention for its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by recent research findings.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C17H18FN3O3\text{C}_{17}\text{H}_{18}\text{F}\text{N}_{3}\text{O}_{3}

Anticancer Properties

Research has indicated that derivatives of pyrazole, including the compound , exhibit significant anticancer activity. A study evaluated a series of 3-(4-fluorophenyl)-1H-pyrazole derivatives against prostate cancer cell lines (LNCaP and PC-3). Notably, one derivative demonstrated an IC50 value of 18 μmol/L against LNCaP cells and a prostate-specific antigen (PSA) downregulation rate of 46% . This suggests that the compound may effectively inhibit cancer cell proliferation and could serve as a potential therapeutic agent in prostate cancer treatment.

Anti-inflammatory Activity

Pyrazole derivatives have also been recognized for their anti-inflammatory properties. In various studies, compounds similar to this compound have shown promising results in reducing inflammation markers such as TNF-α and IL-6. For instance, certain pyrazole derivatives exhibited up to 93% inhibition of IL-6 at concentrations comparable to standard anti-inflammatory drugs like dexamethasone .

The mechanisms through which this compound exerts its biological effects include:

  • Androgen Receptor Antagonism : The compound's structure allows it to interact with androgen receptors, inhibiting their activity and thereby reducing the growth signals in androgen-dependent cancers .
  • Inhibition of Proliferative Pathways : By downregulating PSA expression, the compound disrupts key proliferative pathways in cancer cells, leading to reduced cell viability and proliferation rates .

Research Findings and Case Studies

StudyFindingsReference
Prostate Cancer Study Compound showed IC50 of 18 μmol/L against LNCaP cells; 46% PSA downregulation.
Anti-inflammatory Activity Exhibited up to 93% IL-6 inhibition at 10 μM concentration.
Mechanistic Insights Demonstrated androgen receptor antagonism leading to reduced proliferation in cancer cells.

Q & A

Basic: What are the established synthetic routes for this compound, and what purification methods are recommended?

Methodological Answer:
The synthesis involves multi-step reactions, including:

Condensation reactions to form the pyrazole core, followed by functional group substitutions (e.g., fluorophenyl and oxan-4-yl attachments).

Controlled conditions : Reactions often require inert atmospheres (e.g., nitrogen), temperatures between 60–120°C, and catalysts like palladium for cross-coupling reactions .

Purification : Techniques such as column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (using ethanol/water mixtures) are effective for isolating the target compound .

Advanced: How can reaction conditions be systematically optimized to enhance yield and purity?

Methodological Answer:
Optimization strategies include:

  • Design of Experiments (DOE) : Evaluate variables (temperature, solvent polarity, catalyst loading) using factorial designs to identify optimal conditions .
  • Solvent screening : Polar aprotic solvents (e.g., DMF, DMSO) may improve solubility of intermediates, while toluene or THF can stabilize reactive intermediates .
  • In-line monitoring : Use HPLC or FTIR to track reaction progress and detect side products early .

Basic: What analytical techniques are essential for structural confirmation?

Methodological Answer:

  • NMR spectroscopy : ¹H/¹³C NMR identifies proton environments (e.g., fluorophenyl aromatic signals at δ 7.2–7.8 ppm) and confirms substituent positions .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]+ ion matching calculated mass).
  • X-ray crystallography : Resolves stereochemistry and crystal packing, critical for structure-activity relationship (SAR) studies .

Advanced: How does the oxan-4-yl group influence pharmacokinetic properties?

Methodological Answer:

  • Lipophilicity : The oxan-4-yl group (tetrahydropyran) increases logP, enhancing membrane permeability. Computational tools like SwissADME predict bioavailability .
  • Metabolic stability : Oxan-4-yl’s ether linkage resists oxidative metabolism compared to alkyl chains, as shown in cytochrome P450 inhibition assays .
  • Steric effects : Bulkier substituents may reduce binding affinity to off-target proteins, improving selectivity .

Basic: What biological targets are hypothesized based on structural analogs?

Methodological Answer:

  • Kinase inhibition : Pyrazole carboxamides often target ATP-binding pockets in kinases (e.g., JAK2, EGFR). Molecular docking studies suggest similar interactions .
  • GPCR modulation : Fluorophenyl and furan groups may bind to serotonin or dopamine receptors, as seen in radioligand assays for analogs .

Advanced: How can contradictions in biological activity data across studies be resolved?

Methodological Answer:

  • Meta-analysis : Pool data from multiple assays (e.g., IC50 values from kinase panels) to identify outliers or assay-specific artifacts .
  • Orthogonal assays : Validate hits using SPR (surface plasmon resonance) for binding kinetics and cell-based viability assays (e.g., MTT) for functional confirmation .
  • Structural analogs : Compare SAR trends with compounds like N-(2,4-difluorophenyl) oxazole derivatives to isolate substituent-specific effects .

Advanced: What strategies are recommended for studying metabolic pathways?

Methodological Answer:

  • In vitro models : Use hepatic microsomes (human/rat) with NADPH cofactors to identify phase I metabolites. LC-MS/MS detects hydroxylated or demethylated products .
  • Stable isotope labeling : Incorporate ¹⁸O or deuterium into the oxan-4-yl group to track metabolic cleavage sites .

Basic: How does the fluorophenyl group impact electronic properties?

Methodological Answer:

  • Electron-withdrawing effect : Fluorine increases aromatic ring electron deficiency, directing electrophilic substitution to meta positions.
  • Hammett constants : σpara (F) = 0.06, indicating moderate resonance withdrawal, which stabilizes negative charges in intermediates .

Advanced: What computational tools predict binding modes with biological targets?

Methodological Answer:

  • Molecular Dynamics (MD) : Simulate ligand-protein interactions (e.g., GROMACS) to assess stability of binding poses over 100+ ns trajectories .
  • Free Energy Perturbation (FEP) : Quantify binding affinity changes upon substituent modifications (e.g., replacing oxan-4-yl with piperidine) .

Basic: What safety precautions are advised during synthesis?

Methodological Answer:

  • Hazard mitigation : Use fume hoods for volatile solvents (DMF, chloroform) and personal protective equipment (PPE) for corrosive reagents (e.g., SOCl2) .
  • Waste disposal : Halogenated byproducts (e.g., fluorinated intermediates) require segregation and incineration .

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